2-chloro-L-phenylalanine hydrochloride
CAS No.: 185030-83-5
Cat. No.: VC0070714
Molecular Formula: C9H11Cl2NO2
Molecular Weight: 236.092
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 185030-83-5 |
---|---|
Molecular Formula | C9H11Cl2NO2 |
Molecular Weight | 236.092 |
IUPAC Name | (2S)-2-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
Standard InChI Key | JDVNKKKRAFSXTH-QRPNPIFTSA-N |
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Features
2-Chloro-L-phenylalanine hydrochloride possesses several distinctive structural features:
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A chiral center at the alpha carbon with (S)-configuration
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A chlorine substituent at the ortho position of the phenyl ring
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A protonated amino group (NH3+) with a chloride counterion
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A carboxylic acid functional group
The IUPAC name for the free base form is (2S)-2-amino-3-(2-chlorophenyl)propanoic acid . The presence of the chlorine atom significantly alters the electronic distribution and steric properties of the molecule compared to natural L-phenylalanine.
Physical and Chemical Properties
The compound's physical and chemical properties are summarized in the following table:
The hydrochloride salt form typically exhibits enhanced water solubility compared to the free base, which is advantageous for many biochemical and pharmaceutical applications.
Synthesis and Preparation Methods
Related Protected Derivatives
Several protected derivatives of 2-chloro-L-phenylalanine are commonly used in peptide synthesis:
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Boc-2-chloro-L-phenylalanine:
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Fmoc-2-chloro-L-phenylalanine:
These protected derivatives serve as valuable intermediates in the synthesis of peptides containing 2-chloro-L-phenylalanine residues.
Applications in Research and Development
Enhanced Binding Affinity
One of the most significant properties of 2-chloro-L-phenylalanine is its enhanced binding affinity in protein-ligand interactions. Research has shown that "The largest gain in affinity of all tested unnatural amino acids was observed for 2-chloro-L-phenylalanine" . This property makes it particularly valuable for developing peptides with improved target specificity and binding strength.
Pharmaceutical Applications
The structural features of 2-chloro-L-phenylalanine hydrochloride suggest several potential applications in pharmaceutical development:
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Design of peptide-based therapeutics with enhanced potency
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Development of enzyme inhibitors with improved binding profiles
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Structure-activity relationship studies to optimize drug candidates
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Creation of peptidomimetics with improved pharmacokinetic properties
Comparison with Related Compounds
Comparison with D-Isomer
The D-isomer of 2-chlorophenylalanine differs from the L-isomer in its stereochemistry at the alpha carbon:
This stereochemical difference is crucial for biological activity, as most naturally occurring proteins consist of L-amino acids. The D-isomer may exhibit different binding properties, metabolic stability, and biological activities compared to the L-isomer.
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